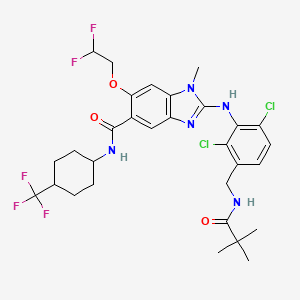![molecular formula C13H11F3N2O2S B10830980 (2S)-2-(4-{[4-(Trifluoromethyl)-1,3-thiazol-2-yl]amino}phenyl)propanoic acid](/img/structure/B10830980.png)
(2S)-2-(4-{[4-(Trifluoromethyl)-1,3-thiazol-2-yl]amino}phenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DF2755A is a synthetic organic compound known for its role as a selective inhibitor of chemokine receptors CXCR1 and CXCR2.
Preparation Methods
The synthesis of DF2755A involves multiple steps, including the formation of the core structure and the introduction of functional groups. The synthetic route typically starts with the preparation of the thiazole ring, followed by the attachment of the trifluoromethyl group and the phenylpropanoic acid moiety. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may include optimization of these steps to scale up the synthesis while maintaining the compound’s efficacy and safety.
Chemical Reactions Analysis
DF2755A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s overall structure.
Scientific Research Applications
DF2755A has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study chemokine receptor signaling pathways.
Biology: Investigated for its role in modulating immune responses and inflammation.
Mechanism of Action
DF2755A acts as a negative allosteric modulator of chemokine receptors CXCR1 and CXCR2. It inhibits the signaling of CXCL8 without altering its binding affinity to the receptors. This inhibition prevents the activation of downstream pathways involved in inflammation and pain. The compound’s effects are mediated through the inhibition of the CXCL1/CXCR1-2 axis and transient receptor potential vanilloid 1 (TRPV1), which are crucial for the development of peripheral neuropathy .
Comparison with Similar Compounds
DF2755A is unique in its selective inhibition of CXCR1 and CXCR2. Similar compounds include:
AZ10397767: A thiazolopyrimidine-based inhibitor of both CXCR2 and CCR2.
DF2162: Another non-competitive allosteric inhibitor of CXCR1/2, known for its anti-inflammatory properties. DF2755A stands out due to its specific targeting of CXCR1 and CXCR2, making it a promising candidate for therapeutic applications in inflammatory and neuropathic conditions.
Properties
Molecular Formula |
C13H11F3N2O2S |
|---|---|
Molecular Weight |
316.30 g/mol |
IUPAC Name |
(2S)-2-[4-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]phenyl]propanoic acid |
InChI |
InChI=1S/C13H11F3N2O2S/c1-7(11(19)20)8-2-4-9(5-3-8)17-12-18-10(6-21-12)13(14,15)16/h2-7H,1H3,(H,17,18)(H,19,20)/t7-/m0/s1 |
InChI Key |
OUGCUPYREMACGK-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)NC2=NC(=CS2)C(F)(F)F)C(=O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC2=NC(=CS2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,4S)-4-[5-(aminomethyl)-3-methylpyrazol-1-yl]-2-[1-[(4-chlorophenyl)methyl]-5-methylindol-2-yl]pyrrolidin-1-yl]-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone](/img/structure/B10830901.png)
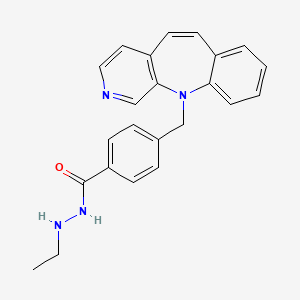

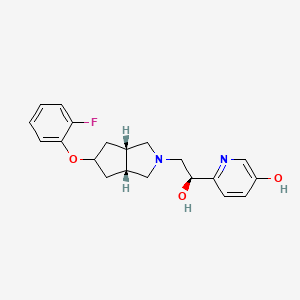
![(2R)-1-[2-[2-[2-[4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenoxy]ethoxy]ethoxy]ethylamino]-3-[4-phenylmethoxy-3-(3-phenylpropoxy)phenoxy]propan-2-ol](/img/structure/B10830911.png)
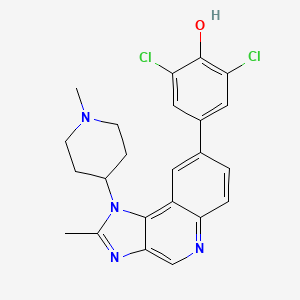
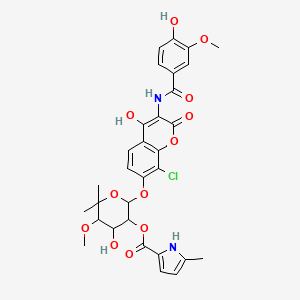
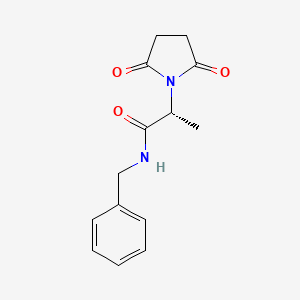
![[3-(Aminomethyl)-5,7-dimethyl-1-adamantyl]methyl nitrate](/img/structure/B10830941.png)



![2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[(2R)-2-methyl-4-[2-(trifluoromethyl)-4-[2-(trifluoromethyl)pyrimidin-5-yl]-1,3-thiazol-5-yl]piperazin-1-yl]ethanone](/img/structure/B10830965.png)
